7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride
Description
Chemical Identity and Nomenclature
1.1.1 CAS Number and Molecular Formula
The compound is identified by the CAS number 41423-45-4 and has the molecular formula C₁₅H₁₃ClN₂O₂ , corresponding to a molecular weight of 288.73 g/mol .
1.1.2 Synonyms and IUPAC Nomenclature
Alternative names include:
1.1.3 Structural Classification
It is classified as a benzopyrone (chromen-2-one) derivative, with the phenyl group and hydrazino substituent introducing steric and electronic variations to the core structure.
Table 1: Key Chemical Identity Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 41423-45-4 | |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | |
| Molecular Weight | 288.73 g/mol | |
| Synonyms | 7-hydrazinyl-3-phenylchromen-2-one |
Structural Characteristics and Isomeric Considerations
1.2.1 Core Structure and Substituents
The benzopyrone scaffold consists of a fused benzene and pyrone ring , with oxygen in the pyrone moiety. Key substituents include:
- Hydrazino group (-NH-NH₂) at position 7 of the pyrone ring.
- Phenyl group attached to position 3 of the benzene ring.
- Monohydrochloride salt form, where a chloride ion counterbalances the protonated hydrazino group, enhancing solubility in aqueous media.
1.2.2 Reactivity and Functional Groups
The hydrazino group enables participation in condensation reactions (e.g., formation of hydrazones or Schiff bases) and nucleophilic substitutions , while the pyrone ring may undergo electrophilic aromatic substitution. The phenyl substituent contributes to steric hindrance and aromatic resonance stabilization.
1.2.3 Isomeric Potential
While no structural isomers are explicitly reported, potential tautomerism (e.g., keto-enol forms) could arise from the pyrone ring. Steric effects from the phenyl group may limit rotational freedom, but no stereoisomers are indicated in available data.
Table 2: Structural Features Comparison
| Feature | This compound | Related Coumarins |
|---|---|---|
| Core | Benzopyrone (chromen-2-one) | Benzopyrone |
| Position 3 Substituent | Phenyl group | Hydroxyl (-OH) or alkyl |
| Position 7 Substituent | Hydrazino (-NH-NH₂) | Hydroxyl (-OH) or hydrogen |
| Salt Form | Monohydrochloride | Free base or other salts |
Historical Context in Coumarin Derivative Research
1.3.1 Evolution of Coumarin Derivatives
Coumarins have been studied since the early 20th century for their antioxidant , anti-inflammatory , and antimicrobial properties. Derivatives like 3-hydroxyflavone and 4-hydroxycoumarin are well-documented, but the introduction of hydrazino groups represents a modern strategy to modulate bioactivity.
1.3.2 Role in Medicinal Chemistry
The hydrazino moiety enhances targeted interaction with biological systems, such as binding to metal ions or proteins. This modification aligns with trends in drug design, where coumarin scaffolds are optimized for selectivity and potency.
1.3.3 Synthetic and Pharmacological Trends
While specific historical milestones for this compound are not detailed in available literature, its synthesis likely follows established methods for coumarin derivatives, involving Claisen-Schmidt condensation or Perkin reactions . The hydrochloride salt form reflects a common approach to improve compound stability and bioavailability.
Structure
3D Structure of Parent
Properties
CAS No. |
41423-45-4 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
7-hydrazinyl-3-phenylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c16-17-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)19-14(11)9-12;/h1-9,17H,16H2;1H |
InChI Key |
CEGFEFRYMNODKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)NN)OC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride typically involves the reaction of 3-phenyl-2-benzopyrone with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzopyrone derivatives .
Scientific Research Applications
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride is a chemical compound featuring a benzopyrone structure with a hydrazine functional group at the 7-position and exists as a monohydrochloride salt. It has a molecular formula of and a molar mass of approximately 288.73 g/mol. The compound's unique structure gives it potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
The applications of this compound span several fields. Research indicates it exhibits notable biological activities and has been studied for its potential.
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of a hydrazine moiety and the benzopyrone framework, which may enhance its reactivity and biological profile compared to these similar compounds.
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 3-Hydroxyflavone | Flavonoid structure without hydrazine group | Antioxidant properties |
| 4-Hydroxycoumarin | Coumarin derivative | Antimicrobial activity |
| Benzopyrone | Base structure without hydrazine substitution | Diverse biological activities |
Mechanism of Action
The mechanism of action of 7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzopyrone ring system can interact with various biological receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydrazino-4-phenyl-2-benzopyrone
- 7-Hydrazino-3-methyl-2-benzopyrone
- 7-Hydrazino-3-phenyl-4-benzopyrone
Uniqueness
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrazino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride (CAS No. 41423-45-4) is a compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C15H13ClN2O2
- Molecular Weight : 288.73 g/mol
- IUPAC Name : 7-hydrazinyl-3-phenylchromen-2-one; hydrochloride
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases.
- Antimicrobial Properties : Studies demonstrate its effectiveness against several bacterial strains, suggesting potential use in treating infections.
- Anticancer Effects : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers, indicating potential applications in inflammatory diseases.
The biological activity of this compound is attributed to:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound reduces cellular damage.
- Modulation of Signaling Pathways : It influences pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Decreases IL-6 and TNF-alpha levels |
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited notable antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard procedures for synthesizing 7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves refluxing intermediates with hydrazine derivatives in acidic conditions. For example, analogous compounds (e.g., pyridazinones) are synthesized by reacting alkynyl-chloropyridazinones with KOH in dioxane/water under reflux, followed by hydrochloric acid neutralization . For hydrazine-containing analogs, substituting amines with hydrazine hydrochloride under similar conditions (reflux for 6–8 hours) is recommended. Yield optimization may require adjusting stoichiometry or reaction time .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., phenyl protons at δ 7.16–8.29 ppm, hydrazino peaks at δ 4–5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference standards for related benzopyrones suggest using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yields of this compound?
- Methodological Answer :
- Temperature Control : Prolonged reflux (>7 hours) may degrade sensitive hydrazino groups; monitor reaction progress via TLC or in-line UV spectroscopy .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Workup Procedures : Neutralize excess HCl with sodium bicarbonate to prevent hydrolysis of the benzopyrone core. Isolate the product via recrystallization (e.g., ethanol/water mixtures) to improve purity .
Q. How should researchers address discrepancies in reported biological activity data for hydrazino-substituted benzopyrones?
- Methodological Answer :
- Purity Validation : Re-evaluate compound batches using HPLC-MS to rule out impurities (e.g., unreacted starting materials or degradation products) .
- Assay Standardization : Ensure consistent experimental conditions (e.g., buffer pH, cell lines) across studies. For enzyme inhibition assays, validate using radiolabeled substrates (e.g., -ornithine in decarboxylase studies) .
- Data Triangulation : Compare results with structurally related compounds (e.g., 3-phenyl-2-benzopyrones without hydrazino groups) to isolate the functional role of the hydrazine moiety .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS/MS to detect byproducts (e.g., oxidized hydrazino groups or phenyl-ring adducts). Reference pharmacopeial guidelines for benzopyrone derivatives, which specify thresholds for unidentified impurities (<0.10%) .
- Stability Studies : Conduct accelerated degradation (e.g., 40°C/75% RH for 4 weeks) and monitor impurity formation via LC-UV. Hydrazino derivatives are prone to hydrolysis; control humidity during storage .
- Synthetic Controls : Introduce scavengers (e.g., ascorbic acid) during synthesis to minimize oxidative byproducts .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV spectrophotometry. Hydrazino-hydrochloride salts often exhibit pH-dependent solubility, with higher solubility in acidic media due to protonation .
- Counterion Effects : Compare solubility with freebase analogs. The hydrochloride salt may reduce organic solvent solubility but enhance aqueous stability .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Hydrazino compounds are potential irritants and should be handled in fume hoods .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid mixing with oxidizing agents to prevent hazardous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
